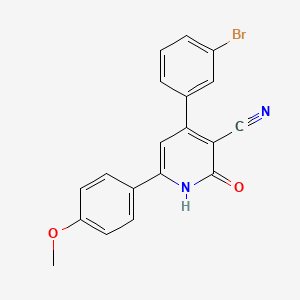![molecular formula C15H13N5OS B3732723 2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B3732723.png)
2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone
Vue d'ensemble
Description
2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone, also known as PTP1B inhibitor, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone inhibitor works by binding to the active site of 2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone and inhibiting its activity. 2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone is an enzyme that negatively regulates insulin signaling by dephosphorylating insulin receptor substrate (IRS) proteins. Inhibition of 2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone results in increased insulin sensitivity by preventing the dephosphorylation of IRS proteins, which leads to increased insulin signaling and improved glucose uptake.
Biochemical and Physiological Effects:
2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone inhibitor has been shown to have several biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. 2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone inhibitor has also been shown to reduce body weight and adiposity in animal models of obesity. Additionally, 2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone inhibitor has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone inhibitor has several advantages for lab experiments. It is a highly specific inhibitor of 2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone, which makes it a valuable tool for studying the role of 2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone in insulin signaling and other cellular processes. 2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone inhibitor is also relatively easy to synthesize and can be obtained in large quantities. However, 2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone inhibitor has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, 2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone inhibitor has a relatively short half-life, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on 2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone inhibitor. One potential direction is to explore its potential as a therapeutic agent for diabetes, obesity, and cancer. Another potential direction is to investigate its role in other cellular processes, such as inflammation and immune response. Additionally, further research is needed to optimize the synthesis and formulation of 2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone inhibitor for use in lab experiments and potential clinical applications.
Applications De Recherche Scientifique
2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone inhibitor has been extensively studied for its potential therapeutic applications. It has been shown to have anti-diabetic, anti-obesity, and anti-cancer properties. 2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone inhibitor works by inhibiting the activity of protein tyrosine phosphatase 1B (2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone), which is an enzyme that negatively regulates insulin signaling. Inhibition of 2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone results in increased insulin sensitivity, which can lead to improved glucose uptake and reduced blood glucose levels. 2-anilino-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone inhibitor has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
2-anilino-4-(pyrimidin-2-ylsulfanylmethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c21-13-9-12(10-22-15-16-7-4-8-17-15)19-14(20-13)18-11-5-2-1-3-6-11/h1-9H,10H2,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGABYBSHIGXRFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CC(=O)N2)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-4-(pyrimidin-2-ylsulfanylmethyl)-1H-pyrimidin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B3732646.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3732652.png)


![N~1~-(4-bromophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3732669.png)

![N-(2-methoxy-4-{[3-(4-methoxyphenyl)acryloyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B3732675.png)
![1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3732682.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B3732689.png)
![3-chloro-N-(5-chloro-2-methoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3732702.png)
![3-cyclohexyl-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3732709.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3732710.png)
![N-(3-bromophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B3732715.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B3732738.png)